3-Cyclopropylidene-8-(3,4-dimethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-Cyclopropylidene-8-(3,4-dimethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane” is a complex organic molecule. It contains a bicyclo[3.2.1]octane core, which is a type of bicyclic compound with three carbon atoms in one ring and two carbon atoms in the second ring . The molecule also contains a cyclopropylidene group (a three-membered carbon ring), a sulfonyl group (SO2), and an azabicyclo group (a bicyclic compound containing a nitrogen atom).
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. The bicyclo[3.2.1]octane core would provide a rigid, three-dimensional structure. The cyclopropylidene group would add additional ring strain, which could affect the compound’s reactivity. The sulfonyl group is polar and could participate in hydrogen bonding or other intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the cyclopropylidene and sulfonyl groups, as well as the ring strain in the bicyclic core . The nitrogen atom in the azabicyclo group could also participate in various reactions, such as acid-base reactions or the formation of coordination complexes.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the sulfonyl group could increase the compound’s polarity and solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Research has shown efficient synthesis methodologies and structural studies for compounds closely related to 3-Cyclopropylidene-8-(3,4-dimethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane. For example, Singh et al. (2007) demonstrated a simple and efficient synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane (3-azatropane) from pyroglutamic acid, highlighting the potential for synthesizing substituted azatropes with specific receptor affinities (Singh et al., 2007).
Pharmacological Applications
The pharmacological study of esters derived from 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol and their N-endo-methyl quaternary derivatives by Izquierdo et al. (1991) indicates the exploration of bicyclic compounds in developing new pharmaceutical agents. The study involved synthesis, structural and conformational analysis, and pharmacological evaluation, suggesting a methodology that could be relevant for derivatives of this compound (Izquierdo et al., 1991).
Novel Synthetic Pathways and Chemical Reactivity
Research into bridged bicyclic hydrazines and their potential for creating novel synthetic pathways is of significant interest. Rutjes et al. (1993) presented a novel route to the 1-azatropane skeleton, demonstrating the versatility and reactivity of bicyclic compounds. Such research underlines the potential for creating new chemical entities with diverse biological activities, potentially including analogs of the compound (Rutjes et al., 1993).
Lewis Acid Catalysis in Synthesis
Wang et al. (2017) explored Lewis acid-catalyzed annulation reactions, which could be applicable to the synthesis of compounds similar to this compound. Such methodologies offer routes to synthesize azabicyclic structures with high diastereoselectivity, underlining the importance of catalytic systems in organic synthesis (Wang et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-cyclopropylidene-8-(3,4-dimethylphenyl)sulfonyl-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S/c1-12-3-8-18(9-13(12)2)22(20,21)19-16-6-7-17(19)11-15(10-16)14-4-5-14/h3,8-9,16-17H,4-7,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJJWJJDNRDXLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2C3CCC2CC(=C4CC4)C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.